![molecular formula C19H21ClN4O3 B2890057 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide CAS No. 1049371-74-5](/img/structure/B2890057.png)
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide
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Overview
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide, also known as CNB-001, is a chemical compound that has been studied for its potential therapeutic applications. CNB-001 is a member of the benzamide family of compounds and has been shown to have neuroprotective properties. In
Scientific Research Applications
Anti-Tubercular Agents
Compounds similar to “N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide” have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .
Dopamine D4 Receptor Ligand
“N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide”, a compound structurally similar to “N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide”, has been identified as a high-affinity and selective dopamine D4 receptor ligand . This suggests that “N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide” could potentially have similar applications in neuroscience research.
Synthesis of Other Compounds
“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide” could potentially be used as a starting material or intermediate in the synthesis of other complex molecules. For example, it was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .
Result of Action
The binding of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide to the D4 dopamine receptor can result in a variety of effects at the molecular and cellular level, depending on the physiological context. These effects are due to the role of dopamine receptors in transmitting signals within cells .
Action Environment
The action, efficacy, and stability of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-nitrobenzamide can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the D4 dopamine receptor may affect the compound’s ability to interact with its target. Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c20-15-5-7-16(8-6-15)23-13-11-22(12-14-23)10-9-21-19(25)17-3-1-2-4-18(17)24(26)27/h1-8H,9-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBQFPLFMPPFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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